molecular formula C12H21ClSi B14433845 [(1-Chloro-2,2,3,3-tetramethylcyclopropyl)ethynyl](trimethyl)silane CAS No. 80631-32-9

[(1-Chloro-2,2,3,3-tetramethylcyclopropyl)ethynyl](trimethyl)silane

Cat. No.: B14433845
CAS No.: 80631-32-9
M. Wt: 228.83 g/mol
InChI Key: IQOSNUBNQXMGIP-UHFFFAOYSA-N
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Description

(1-Chloro-2,2,3,3-tetramethylcyclopropyl)ethynylsilane is an organosilicon compound with a unique structure that combines a cyclopropyl ring, an ethynyl group, and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloro-2,2,3,3-tetramethylcyclopropyl)ethynylsilane typically involves the reaction of 1-chloro-2,2,3,3-tetramethylcyclopropylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1-Chloro-2,2,3,3-tetramethylcyclopropyl)ethynylsilane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.

    Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., potassium carbonate), nucleophiles (e.g., amines), and electrophiles (e.g., halogens). Reaction conditions typically involve inert atmospheres and controlled temperatures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropyl derivatives, while addition reactions can produce haloalkenes or alkynes.

Scientific Research Applications

(1-Chloro-2,2,3,3-tetramethylcyclopropyl)ethynylsilane has several scientific research applications, including:

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Materials Science: The compound’s unique structure makes it useful in the design of novel materials with specific properties, such as increased stability or reactivity.

    Biological Studies: Researchers use this compound to study the effects of organosilicon compounds on biological systems, including their potential as therapeutic agents.

    Industrial Applications: It is used in the production of specialty chemicals and as a precursor for the synthesis of other organosilicon compounds.

Mechanism of Action

The mechanism of action of (1-Chloro-2,2,3,3-tetramethylcyclopropyl)ethynylsilane involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the ethynyl group, which can participate in addition and substitution reactions. The trimethylsilyl group provides stability and can be removed under specific conditions to reveal reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

  • (1-Bromo-2,2,3,3-tetramethylcyclopropyl)ethynyl(trimethyl)silane
  • (1-Iodo-2,2,3,3-tetramethylcyclopropyl)ethynyl(trimethyl)silane
  • (1-Chloro-2,2,3,3-tetramethylcyclopropyl)ethynyl(trimethyl)germane

Uniqueness

(1-Chloro-2,2,3,3-tetramethylcyclopropyl)ethynylsilane is unique due to the combination of its cyclopropyl ring, ethynyl group, and trimethylsilyl group. This combination imparts specific reactivity and stability characteristics that are not found in similar compounds. The presence of the chlorine atom also allows for further functionalization, making it a versatile building block in organic synthesis.

Properties

CAS No.

80631-32-9

Molecular Formula

C12H21ClSi

Molecular Weight

228.83 g/mol

IUPAC Name

2-(1-chloro-2,2,3,3-tetramethylcyclopropyl)ethynyl-trimethylsilane

InChI

InChI=1S/C12H21ClSi/c1-10(2)11(3,4)12(10,13)8-9-14(5,6)7/h1-7H3

InChI Key

IQOSNUBNQXMGIP-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C#C[Si](C)(C)C)Cl)(C)C)C

Origin of Product

United States

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